molecular formula C9H7BrF2O2 B2979544 3-(4-Bromo-2,6-difluorophenyl)propanoic acid CAS No. 1502404-82-1

3-(4-Bromo-2,6-difluorophenyl)propanoic acid

Cat. No.: B2979544
CAS No.: 1502404-82-1
M. Wt: 265.054
InChI Key: HLELMAMHQYOLPB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-difluorophenyl)propanoic acid (CAS: 1502404-82-1; C₉H₇BrF₂O₂; molecular weight: 265.06) is a halogenated aromatic propanoic acid derivative. Its structure features a bromine atom at the para position and fluorine atoms at the 2 and 6 positions on the phenyl ring, with a propanoic acid side chain at the 3-position (Figure 1).

Properties

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELMAMHQYOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCC(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Fluorination: The fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Final Product Formation: The resulting intermediate is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The propanoic acid moiety can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) for halogen exchange or Grignard reagents for alkylation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Positional Isomers

  • 2-(4-Bromo-2,6-difluorophenyl)propanoic acid (CAS: 1823991-34-9): Structural Difference: The propanoic acid chain is attached at the 2-position of the phenyl ring instead of the 3-position. Impact: Altered steric and electronic environments may affect reactivity in Suzuki-Miyaura couplings or interactions with biological targets. Molecular weight is identical (265.05), but solubility and crystallinity could differ due to positional isomerism .
  • 3-(2-Bromo-4,5-difluorophenyl)propanoic acid (CAS: 881189-69-1): Structural Difference: Bromine is at the 2-position, with fluorine at 4 and 5 positions.

Substituent Variations

  • 3-(4-Bromo-2-methoxyphenyl)propanoic acid (CAS: 1261675-06-2): Substituent Change: Methoxy (-OCH₃) replaces fluorine at the 2-position. Impact: Methoxy’s electron-donating nature reduces ring electron deficiency compared to fluorine, decreasing acidity (higher pKa) and altering solubility in polar solvents .
  • 3-(4-Bromo-2-ethoxyphenyl)propanoic acid (CAS: 1806349-68-7): Substituent Change: Ethoxy (-OCH₂CH₃) replaces fluorine. Impact: Increased steric bulk compared to methoxy may hinder crystallization or reduce reaction rates in sterically sensitive reactions .
  • 3-(4-Bromo-2,5-dimethoxyphenyl)propanoic acid (CAS: 52428-11-2): Substituent Change: Two methoxy groups at 2 and 5 positions instead of fluorine. Impact: Enhanced electron-donating effects and steric hindrance could reduce electrophilicity, impacting use in nucleophilic aromatic substitution .

Functional Group Analogs

  • 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS: 38196-09-7): Substituent Change: Hydroxy (-OH) and nitro (-NO₂) groups replace bromine and fluorine.
  • 3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid: Structural Difference: A bicyclic octahydronaphthalene system replaces the aromatic ring. Impact: Reduced aromaticity and increased hydrophobicity may limit applications in aqueous-phase reactions but enhance membrane permeability in biological systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
3-(4-Bromo-2,6-difluorophenyl)propanoic acid 1502404-82-1 C₉H₇BrF₂O₂ 265.06 Br (para), F (2,6) High electrophilicity, used in cross-coupling
2-(4-Bromo-2,6-difluorophenyl)propanoic acid 1823991-34-9 C₉H₇BrF₂O₂ 265.05 Br (para), F (2,6), chain at 2 Potential steric hindrance
3-(4-Bromo-2-methoxyphenyl)propanoic acid 1261675-06-2 C₁₀H₁₁BrO₃ 283.10 Br (para), OCH₃ (2) Lower acidity, improved lipid solubility
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 38196-09-7 C₉H₈NO₅ 211.16 OH (4), NO₂ (3) High acidity, photoreactivity

Biological Activity

3-(4-Bromo-2,6-difluorophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound’s biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF2O2\text{C}_9\text{H}_8\text{BrF}_2\text{O}_2. The compound features a phenyl ring substituted with a bromine atom and two fluorine atoms, connected to a propanoic acid moiety. This substitution pattern enhances its chemical reactivity and biological interactions.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. Studies indicate that the presence of halogen substituents (bromine and fluorine) increases its binding affinity, potentially modulating biochemical pathways involved in inflammation and cancer progression.

Key Findings:

  • Enzyme Modulation: Interaction studies have shown that this compound can alter enzyme activities, which may contribute to its therapeutic effects in inflammatory diseases and cancer.
  • Receptor Binding: The compound may interact with specific receptors involved in cellular signaling pathways, although detailed mechanisms remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves several steps including:

  • Halogenation: Introduction of bromine and fluorine onto the phenyl ring.
  • Carboxylation: Formation of the propanoic acid moiety through carboxylation reactions.

Advanced methods such as continuous flow reactors and chromatographic purification techniques are often employed to optimize yield and purity in industrial settings.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Activity: In vitro assays demonstrated that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells.
  • Anticancer Potential: Preliminary results from cell line studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
4-Bromo-2,6-difluoroanilineDifluoroaniline structurePrecursor in various syntheses
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amineContains a thiadiazole ringExhibits distinct biological activity
2-(4-Bromo-3-fluorophenyl)propanoic acidDifferent substitution patternIntermediate in organic synthesis

This table illustrates how the unique combination of bromine and fluorine substituents in this compound distinguishes it from other compounds, enhancing its potential applications in drug development .

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